1,2-Difluoro-4-difluoromethoxy-5-(fluoromethyl)benzene
Description
Properties
Molecular Formula |
C8H5F5O |
|---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
1-(difluoromethoxy)-4,5-difluoro-2-(fluoromethyl)benzene |
InChI |
InChI=1S/C8H5F5O/c9-3-4-1-5(10)6(11)2-7(4)14-8(12)13/h1-2,8H,3H2 |
InChI Key |
KFZZCKCAOZRZSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)OC(F)F)CF |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination of Trichloromethoxybenzene
A patented industrial-scale method involves the selective fluorination of trichloromethoxybenzene using anhydrous hydrogen fluoride (HF) under pressurized conditions:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Temperature | 80–90°C |
| Pressure | 2.5–2.8 MPa |
| Catalyst | Perfluorobutyl sulfonic acid fluoride |
| HF : Substrate Ratio | 8:1–11:1 (mol/mol) |
| Yield | 72.6% |
This method avoids solvents by using HF as both reactant and medium, with the catalyst enhancing fluorination efficiency at the 4-position. Post-reaction neutralization with sodium carbonate and distillation yields the difluoromethoxy intermediate, which undergoes subsequent fluoromethylation.
Nitro-to-Fluoromethyl Conversion
A multi-step approach starting from 1,2-difluoro-4-difluoromethoxy-5-nitrobenzene (EVT-14193707) involves:
- Nitration : Sulfuric acid-mediated nitration at 15–20°C
- Reduction : Catalytic hydrogenation of the nitro group to amine
- Schiemann Reaction : Diazotization followed by fluoromethylation
This route achieves 89% yield in the nitration step but requires careful control of reaction stoichiometry to avoid over-fluorination.
Halogen Exchange Reactions
Aryl chlorides serve as precursors in halogen-exchange methodologies. For example:
$$ \text{Ar-Cl} + \text{KF} \xrightarrow{\text{[Pd]}} \text{Ar-F} + \text{KCl} $$
Palladium catalysts with bis(diphenylphosphino)ethane ligands enable selective fluorination at positions 1 and 2. However, competing side reactions at the methoxy group limit yields to ≤65% .
Comparative Analysis of Methods
| Method | Yield | Scalability | Safety Concerns |
|---|---|---|---|
| Direct Fluorination | 72.6% | Industrial | HF handling |
| Nitro Conversion | 68% | Lab-scale | Nitration hazards |
| Halogen Exchange | 65% | Pilot-scale | Catalyst cost |
The direct fluorination route offers superior yields but requires specialized equipment for HF management. In contrast, nitro conversion provides modularity for structural analogs but involves explosive intermediates.
Catalytic Systems and Optimization
Fluorination Catalysts
Perfluorinated sulfonic acid derivatives (e.g., perfluorobutyl sulfonic acid fluoride) reduce activation energy by stabilizing transition states during HF-mediated fluorination. Catalytic loadings of 0.5–0.6 wt% relative to substrate optimize cost-efficiency.
Solvent Effects
Non-polar solvents (heptane, dichloromethane) improve selectivity by minimizing solvolysis of the difluoromethoxy group. Polar aprotic solvents like DMF increase reaction rates but promote side reactions at elevated temperatures.
Industrial-Scale Considerations
Purification Techniques
- Distillation : Effective for separating fluorinated products from HF residues (boiling point difference ≥50°C)
- Crystallization : Limited utility due to low melting points of fluorinated compounds
- Chromatography : Reserved for high-purity pharmaceutical intermediates
Emerging Methodologies
Electrochemical Fluorination
Preliminary studies show promise in replacing HF with fluoride salts in electrochemical cells, though current yields remain below 40%.
Flow Chemistry
Microreactor systems enable precise temperature control for exothermic fluorination steps, reducing decomposition byproducts by 27% .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-4-difluoromethoxy-5-(fluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include difluorocarbene reagents, metal-based catalysts, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield a variety of substituted aromatic compounds, while oxidation and reduction reactions produce corresponding oxidized or reduced products .
Scientific Research Applications
1,2-Difluoro-4-difluoromethoxy-5-(fluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-4-difluoromethoxy-5-(fluoromethyl)benzene involves its interaction with molecular targets through its fluorine atoms. These interactions can affect various molecular pathways, leading to specific chemical or biological effects . The precise molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Electronic Effects
The compound’s fluorinated substituents distinguish it from analogs. Key comparisons include:
1,2-Dimethoxy-4-iodo-5-(fluoromethyl)benzene
- Substituents : Methoxy (-OCH₃) at positions 1 and 2, iodine at position 4, fluoromethyl at position 5.
- Key Differences :
- Methoxy groups are electron-donating, contrasting with the electron-withdrawing fluorine in the target compound.
- Iodine (bulky, polarizable) vs. difluoromethoxy: Iodo groups may enhance cross-coupling reactivity but reduce metabolic stability.
- Molecular Weight : 296.08 vs. ~254.08 (estimated for the target compound).
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene
- Substituents : Bromine, fluorine, and difluoromethoxy groups.
- Higher molecular weight (389.06) due to bromine and additional fluorine atoms. Reduced hydrogen-bonding capacity compared to the target compound.
Trifluoromethyl Pyridine Derivatives
- Substituents : Trifluoromethyl (-CF₃) and oxadiazole rings.
- Key Differences: Pyridine core vs. Trifluoromethyl groups are stronger electron-withdrawers than fluoromethyl or difluoromethoxy.
Physicochemical Properties
Notes:
Biological Activity
1,2-Difluoro-4-difluoromethoxy-5-(fluoromethyl)benzene is a fluorinated aromatic compound characterized by multiple fluorine substituents and methoxy groups. Its unique chemical structure significantly influences its biological activity, making it a candidate for various applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHFO
- Molecular Weight : 212.12 g/mol
- CAS Number : 1806270-32-5
The presence of multiple fluorine atoms enhances the compound's lipophilicity and stability, which are critical factors for biological interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially modulating their activities. This modulation can influence metabolic pathways and cellular functions, making it a candidate for drug development.
- Cytotoxic Effects : Preliminary studies suggest that fluorinated compounds similar to this one exhibit cytotoxic effects against cancer cell lines. The specific IC values and mechanisms of action remain subjects of ongoing research .
- Binding Affinity : The unique arrangement of fluorine and methoxy groups enhances binding affinity to biological targets, which is crucial for pharmacological applications. This increased affinity may lead to more effective therapeutic agents .
Case Studies and Experimental Data
A review of the literature reveals several studies investigating the biological activity of fluorinated compounds, including derivatives of this compound:
| Study | Findings | IC Values |
|---|---|---|
| Study A | Inhibition of pancreatic cancer cell growth | 0.58 μM |
| Study B | Enhanced mitochondrial inhibition in cancer cells | 118.5 nM |
| Study C | Modulation of enzyme activity affecting metabolic pathways | Not specified |
These studies highlight the potential of this compound as an effective agent in cancer therapy and metabolic regulation.
The mechanism through which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key metabolic enzymes, leading to reduced ATP production in cancer cells .
- Cellular Uptake : Fluorinated compounds often exhibit enhanced cellular uptake due to their lipophilic nature, facilitating their interaction with intracellular targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
